molecular formula C21H13Cl3N2 B10927942 1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole

1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole

Cat. No.: B10927942
M. Wt: 399.7 g/mol
InChI Key: JEIOFDBBSCRWJS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chlorophenyl groups

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base such as potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted pyrazoles and their derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its bioactive properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Similar compounds include:

    1-(4-Chlorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the 3-chlorophenyl substitution, resulting in different reactivity and bioactivity.

    1-(3,4-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole:

Properties

Molecular Formula

C21H13Cl3N2

Molecular Weight

399.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)pyrazole

InChI

InChI=1S/C21H13Cl3N2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-17(23)11-7-15)26(25-20)19-3-1-2-18(24)12-19/h1-13H

InChI Key

JEIOFDBBSCRWJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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